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Compound of Interest

Compound Name: Fluxapyroxad

Cat. No.: B1673505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and

biotransformation of the fungicide fluxapyroxad in mammalian systems. The information

presented is collated from various scientific studies and regulatory assessments, offering an in-

depth resource for professionals in research and development.

Executive Summary
Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI) fungicide, undergoes extensive

metabolism in mammals following oral exposure. It is rapidly and moderately absorbed, widely

distributed, and primarily eliminated through the feces. The biotransformation of fluxapyroxad
is complex, involving a multitude of metabolites generated through key pathways including N-

demethylation of the pyrazole ring and hydroxylation of the trifluorobiphenyl ring, followed by

conjugation reactions. The liver is the primary site of metabolism, where fluxapyroxad has

been shown to induce cytochrome P450 enzymes via activation of the Constitutive Androstane

Receptor (CAR).

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
The ADME profile of fluxapyroxad has been predominantly characterized in studies using

Wistar rats.
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Absorption
Following oral administration, fluxapyroxad is rapidly and moderately absorbed from the

gastrointestinal tract. Approximately 65-80% of the administered dose is absorbed.[1][2]

Distribution
Once absorbed, fluxapyroxad is widely distributed throughout the body. The highest

concentrations of radioactivity in studies with radiolabeled fluxapyroxad were found in the

liver, thyroid, and adrenal glands.[1][2] Despite its wide distribution, there is a low potential for

bioaccumulation, with radioactivity levels in all tissues declining over time.[2]

Metabolism (Biotransformation)
Fluxapyroxad is extensively metabolized in mammals, with approximately 50 different

metabolites being identified in rat studies.[1][2] The primary metabolic transformations are:

N-demethylation of the pyrazole ring.

Hydroxylation of the trifluorobiphenyl ring.

Conjugation of the hydroxylated metabolites with glucuronic acid or glutathione.[1][2]

Key identified metabolites include:

M700F008: Desmethyl-fluxapyroxad.

M700F048: N-glucoside of M700F008.

M700F009 and M700F010: Hydroxylated metabolites.[3]

M700F125: A glucuronide conjugate.

M700F127: A glutathione conjugate.

Excretion
The primary route of elimination for fluxapyroxad and its metabolites is via the feces,

accounting for 70-85% of the administered dose.[1] A smaller portion is excreted in the urine.
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Excretion is rapid, with 61-83% of the dose being eliminated within 48 hours of administration.

[1] Biliary excretion has been identified as a major contributor to the fecal elimination,

accounting for 51-64% of the dose.[2]

Quantitative Data on Fluxapyroxad ADME
The following tables summarize the available quantitative data from mammalian studies.

Table 1: Pharmacokinetic Parameters of Fluxapyroxad in Rats Following Oral

Administration[1][2]

Parameter Value

Absorption

Oral Bioavailability 65 - 80%

Distribution

Primary Tissues Liver, Thyroid, Adrenals

Bioaccumulation Potential Low

Excretion (within 48 hours)

Total Excretion 61 - 83%

Fecal Excretion 70 - 85%

Biliary Excretion 51 - 64%

Table 2: Major Metabolites of Fluxapyroxad Identified in Mammals
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Metabolite ID Description Metabolic Reaction

M700F008 Desmethyl-fluxapyroxad N-demethylation

M700F048 N-glucoside of M700F008 N-glucosidation

M700F009 Hydroxylated metabolite Hydroxylation

M700F010 Hydroxylated metabolite Hydroxylation

M700F125 Glucuronide conjugate Glucuronidation

M700F127 Glutathione conjugate Glutathione conjugation

Note: Specific quantitative data on the percentage of each metabolite in excreta and tissues

from rat studies are not readily available in the public domain.

Experimental Protocols
The following section outlines a typical experimental protocol for an in vivo metabolism study of

fluxapyroxad in rats, based on descriptions from available literature.

In Vivo Oral Gavage Metabolism Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion of

fluxapyroxad following a single oral dose in rats.

Materials:

Test Substance: 14C-radiolabeled fluxapyroxad.

Animal Model: Male and female Wistar rats.

Dosing Vehicle: e.g., 0.5% aqueous carboxymethylcellulose.

Metabolism Cages: For separate collection of urine and feces.

Analytical Instrumentation: Liquid Scintillation Counter (LSC), High-Performance Liquid

Chromatography with Radiometric Detection (HPLC-RAM), and Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).
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Methodology:

Acclimatization: Animals are acclimated to laboratory conditions and housed individually in

metabolism cages for a period before dosing.

Dosing: Rats are administered a single oral gavage dose of 14C-fluxapyroxad. Multiple

dose groups are typically included (e.g., a low dose and a high dose).

Sample Collection:

Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and

72-96 hours) post-dose.

Blood samples are collected at various time points to determine the pharmacokinetic

profile.

At the end of the study, animals are euthanized, and tissues (liver, kidney, fat, muscle,

etc.) are collected.

Sample Analysis:

Radioactivity Measurement: Total radioactivity in urine, feces, and tissues is determined by

LSC to calculate mass balance.

Metabolite Profiling: Urine, feces, and tissue extracts are analyzed by HPLC-RAM to

separate and quantify the parent compound and its metabolites.

Metabolite Identification: The structure of the metabolites is elucidated using LC-MS/MS.

Data Analysis: The data is used to calculate absorption, distribution, and excretion

percentages. The metabolic pathways are proposed based on the identified metabolites.

Visualizations of Metabolic and Signaling Pathways
Metabolic Pathway of Fluxapyroxad in Mammals
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Caption: Proposed metabolic pathway of fluxapyroxad in mammals.

Signaling Pathway for Cytochrome P450 Induction by
Fluxapyroxad
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Caption: CAR-mediated induction of CYP2B enzymes by fluxapyroxad.
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Experimental Workflow for a Rat Metabolism Study
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Caption: General workflow for an in vivo metabolism study of fluxapyroxad.

Conclusion
Fluxapyroxad exhibits a predictable and well-characterized metabolic profile in mammals. Its

biotransformation is extensive, leading to a large number of metabolites that are primarily
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excreted in the feces. The induction of hepatic enzymes via the CAR signaling pathway is a key

toxicological consideration. This technical guide provides a foundational understanding of these

processes, which is crucial for the risk assessment and continued development of this and

other similar compounds. Further research to quantify the relative abundance of the major

metabolites in different mammalian species would provide a more complete picture of its

metabolic fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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